molecular formula C20H24N2O B346392 alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol CAS No. 91324-14-0

alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol

Cat. No.: B346392
CAS No.: 91324-14-0
M. Wt: 308.4g/mol
InChI Key: ZMFLEPVMDAVMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol is a carbazole derivative offered for research and development purposes. Carbazoles are a significant class of aromatic heterocyclic compounds known for their rigid tricyclic structure, which consists of two benzene rings fused to a five-membered nitrogen-containing ring . This core structure is frequently explored in material science and pharmaceutical research. Researchers investigate similar carbazole-ethanol compounds for applications such as photoinitiating systems in polymerization reactions and as key components in the synthesis of electrochromic polymers for smart windows . The specific mechanism of action and full spectrum of applications for this compound are subject to ongoing research. The piperidinylmethyl substitution on the ethanol side chain may influence its electronic properties and biological activity, making it a compound of interest for further study. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-5,8-11,16,23H,1,6-7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFLEPVMDAVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919821
Record name 1-(9H-Carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91324-14-0
Record name 9H-Carbazole-9-ethanol, alpha-(1-piperidinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Carbazole

A common strategy involves alkylating the carbazole’s 9-position with a propan-2-ol precursor. For example, reacting carbazole with epichlorohydrin under basic conditions yields 9-(2,3-epoxypropyl)carbazole. Subsequent acid-catalyzed ring opening introduces the hydroxyl group, forming 9-(2-hydroxypropyl)carbazole. This intermediate is critical for further piperidinylmethyl group incorporation.

Reaction Conditions :

  • Epichlorohydrin : 1.2 equivalents, 60°C, 12 hours.

  • Ring Opening : HCl (1M), reflux, 6 hours.

  • Yield : ~75% (estimated from analogous reactions in).

Piperidinylmethyl Group Incorporation

Nucleophilic Substitution via Tosylate Intermediate

Activation of the propan-2-ol’s hydroxyl group as a tosylate enables nucleophilic displacement by piperidine. This method mirrors protocols described for tetrahydrocarbazole derivatives.

Procedure :

  • Tosylation : Treat 9-(2-hydroxypropyl)carbazole with tosyl chloride (1.5 eq) in pyridine at 0°C for 2 hours.

  • Substitution : React the tosylate with piperidine (2 eq) in DMF at 90°C for 24 hours.

Data :

StepReagentConditionsYield
1TsClPyridine, 0°C85%
2PiperidineDMF, 90°C70%

Total Yield: ~60%.

Mannich Reaction for Direct Functionalization

The Mannich reaction offers a one-pot method to introduce the piperidinylmethyl group. Reacting 9H-carbazole-9-ethanol with formaldehyde and piperidine in acidic conditions generates the desired product.

Mechanism :

  • Iminium Ion Formation : Formaldehyde and piperidine condense to form an iminium intermediate.

  • Electrophilic Attack : The carbazole’s ethanol side chain acts as a nucleophile, attacking the iminium ion.

Optimization :

  • Molar Ratios : Carbazole:formaldehyde:piperidine = 1:2:2.

  • Solvent : Ethanol, 70°C, 8 hours.

  • Yield : ~65%.

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution : Higher yields (60%) but requires multiple steps and hazardous reagents (TsCl).

  • Mannich Reaction : Streamlined process (65% yield) but sensitive to stoichiometry and pH.

Byproduct Formation

  • Tosylation may produce sulfonic acid byproducts, necessitating purification via alumina chromatography.

  • Mannich reactions can generate polymeric side products if formaldehyde is in excess.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbazole moiety, potentially reducing it to a dihydrocarbazole derivative.

    Substitution: The ethanol group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrocarbazole derivatives.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol exhibits several notable biological activities:

  • Bax Channel Inhibition
    • This compound acts as a potent inhibitor of Bax-mediated mitochondrial cytochrome c release, which is crucial in apoptosis regulation. The IC50 value for this activity has been reported as 0.52 μM, indicating strong inhibitory effects on Bax channel formation and activity .
  • Anticancer Potential
    • Studies have demonstrated that derivatives of carbazole compounds, including this compound, can induce apoptosis in cancer cells by modulating mitochondrial pathways. This suggests potential applications in cancer therapeutics .
  • Local Anesthetic and Antiarrhythmic Activity
    • Research into piperidine derivatives has shown promising results in local anesthetic and antiarrhythmic activities. This compound may share similar properties, making it a candidate for further exploration in pain management and cardiac arrhythmia treatment .

Applications in Medicinal Chemistry

The compound is being investigated for various therapeutic applications:

Cancer Therapy

  • Case studies have highlighted the efficacy of carbazole derivatives in inhibiting cancer cell proliferation. The modulation of mitochondrial pathways by inhibiting Bax channels presents a novel approach to cancer treatment .

Neurological Disorders

  • The piperidine structure is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety through modulation of serotonin or dopamine receptors .

Antimicrobial Activity

  • Research indicates that compounds similar to this compound possess antibacterial properties, which could be leveraged to develop new antimicrobial agents .

Mechanism of Action

The mechanism of action of alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues with Piperazine and Piperidine Substitutions

  • 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (CAS 328015-91-4): Structural Differences: Replaces the piperidine group with a piperazine ring bearing a 3-chlorophenyl substituent. Piperazine’s additional nitrogen improves solubility compared to piperidine. Molecular Formula: C25H26ClN3O; Molar Mass: 419.95 g/mol .
  • 7-Methoxy-9-(1-methyl-4-piperidylmethyl)-9H-carbazole (CAS 67196-11-6): Structural Differences: Incorporates a methoxy group on the carbazole core and a methyl-piperidylmethyl side chain. The methyl group on piperidine may alter metabolic stability .

Carbazole Derivatives with Heterocyclic Moieties

  • 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone: Structural Differences: Features a 1,3,4-oxadiazole ring instead of the ethanolamine-piperidine chain. Impact: The oxadiazole’s electron-withdrawing nature increases electrophilicity, enhancing antimicrobial activity (e.g., compounds 4b, 4d, and 4e showed high antibacterial efficacy). Synthesis: Prepared via condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride .
  • 1-(1H-benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol (CAS 307340-41-6): Structural Differences: Substitutes piperidinylmethyl with a benzotriazole group. Molecular Formula: C21H18N4O; Molar Mass: 342.39 g/mol .

Substituted Carbazoles with Alkyl/Aryl Chains

  • 9-Hexyl-9H-carbazole (CAS 20863-27-8): Structural Differences: Lacks the ethanolamine-piperidine side chain, featuring a hexyl group instead. Impact: The hydrophobic hexyl chain improves lipid solubility, favoring blood-brain barrier penetration. This compound is often used in materials science for OLED applications .
  • 9-(4-(4-pentylpyridin-2-yl)phenyl)-9H-carbazole (5w) :

    • Structural Differences : Contains a pyridinyl-phenyl extension, synthesized via Grignard reactions.
    • Impact : The pyridine ring introduces π-π stacking capabilities, useful in optoelectronic devices. Yield: 56% .

Pharmacological and Physicochemical Properties

Compound Bioactivity Highlights Solubility (logP) Key Applications
alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol Potential CNS modulation (theoretical) ~3.2 (estimated) Neurological drug design
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Antibacterial (MIC: 4–16 µg/mL) ~2.8 Antimicrobial therapies
1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol Serotonin receptor affinity (predicted) ~2.5 Psychiatric drug development
9-Hexyl-9H-carbazole Low bioactivity, high thermal stability ~6.1 Organic electronics

Biological Activity

Alpha-(1-Piperidinylmethyl)-9H-carbazole-9-ethanol, commonly referred to as a Bax channel blocker , is a compound of significant interest in pharmacological research due to its potential applications in cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is a derivative of carbazole, characterized by the presence of a piperidinylmethyl group. Its molecular formula is C₁₈H₃₁N₃O, and it has been identified as a potent inhibitor of Bax-mediated mitochondrial cytochrome c release. The mechanism involves modulation of the Bax channel formation, which is crucial for apoptosis regulation.

  • IC50 Value : The compound exhibits an IC50 value of 0.52 μM in Bax assays, indicating strong inhibitory activity against Bax-induced cytochrome c release from mitochondria .

Biological Activity Overview

The biological activity of this compound can be summarized across several key areas:

  • Anticancer Activity : The compound has demonstrated efficacy in inhibiting cancer cell proliferation through the induction of apoptosis via the mitochondrial pathway.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties : While primarily studied for its effects on apoptosis, derivatives related to this compound have shown antimicrobial activity against various pathogens.

1. Inhibition of Apoptosis

In vitro studies have shown that this compound effectively inhibits the release of cytochrome c from mitochondria in response to apoptotic stimuli. This inhibition is crucial in preventing cell death in various cancer types.

2. Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.031 mg/mL to 6.4 mg/mL .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human fibroblast cells revealed that while some derivatives were highly toxic (reducing cell viability by over 90%), this compound displayed a more favorable toxicity profile, suggesting its potential for therapeutic use .

Comparative Data Table

Activity IC50/Effect Reference
Bax-mediated cytochrome c release inhibition0.52 μM
Antibacterial activity (against S. aureus)MIC: 0.031 mg/mL
Cytotoxicity (human fibroblasts)Cell viability reduction >90% at high concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.